Physical and chemical properties of Ethyl 2-amino-2-iminoacetate hydrochloride
Physical and chemical properties of Ethyl 2-amino-2-iminoacetate hydrochloride
Here is an in-depth technical guide on Ethyl 2-amino-2-iminoacetate hydrochloride, structured for researchers and drug development professionals.
A Critical C2 Building Block for Heterocyclic Synthesis
CAS Number: 76029-62-4
Formula:
Executive Summary & Chemical Identity
Ethyl 2-amino-2-iminoacetate hydrochloride is a specialized bifunctional reagent primarily utilized in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it represents the ethyl ester of oxalamidine, stabilized as a hydrochloride salt.
Its value in medicinal chemistry lies in its 1,2-dielectrophilic character . It possesses two distinct reactive centers:
-
The Amidine Carbon: Highly electrophilic, prone to nucleophilic attack by amines or hydrazines.
-
The Ester Carbonyl: Susceptible to acylation reactions, allowing for cyclization.
Unlike simple acetimidates, the presence of the ester group adjacent to the amidine creates a "push-pull" electronic environment, making it a potent precursor for imidazole-4-carboxylates , 1,2,4-triazoles , and pyrimidines —scaffolds ubiquitous in kinase inhibitors and GPCR ligands.
Physicochemical Profile
| Property | Data | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccation. |
| Melting Point | Decomposes >120°C (Typical) | Exact MP varies by purity/solvate state; thermal instability prevents standard capillary MP determination without decomposition. |
| Solubility | High: Water, DMSO, MethanolLow: Et2O, Hexane, Toluene | The salt form necessitates polar protic or aprotic solvents. |
| pKa (Amidine) | ~7.5 – 8.5 (Estimated) | Lower than typical alkyl amidines (~12) due to the electron-withdrawing ester group adjacent to the amidine. |
| Hygroscopicity | High | Hydrolyzes to ethyl oxalate and ammonium chloride upon prolonged moisture exposure. |
Reactivity & Mechanistic Insights[2]
The Electrophilic Cascade
The utility of this compound is defined by its ability to undergo stepwise condensation reactions. In a typical heterocycle synthesis, the reaction proceeds via an initial attack on the imidate carbon, followed by intramolecular cyclization attacking the ester.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-electrophile mechanism when reacting with a 1,2-binucleophile (e.g., an
Figure 1: The sequential condensation mechanism. The amidine carbon is the kinetic reaction site, while the ester carbonyl serves as the thermodynamic trap for cyclization.
Stability Considerations
Researchers must be aware of the hydrolytic instability of the free base.
-
Acidic Conditions: Stable as the HCl salt.
-
Basic Conditions: Upon neutralization (e.g., with
or ), the free base is generated. In the absence of a nucleophile, the free base rapidly dimerizes or hydrolyzes to ethyl oxamate. Protocol Tip: Always generate the free base in situ in the presence of the coupling partner.
Experimental Protocol: Synthesis of Imidazole-4-Carboxylates
A common application is the reaction with
Materials
-
Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv)
- -Amino ketone hydrochloride (1.0 equiv)
-
Triethylamine (
) or DIPEA (2.2 equiv) -
Solvent: Ethanol (Absolute) or Methanol
-
Temperature: Reflux (78°C)
Step-by-Step Methodology
-
Preparation of the Electrophile Suspension:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 2-amino-2-iminoacetate HCl (10 mmol, 1.53 g) in absolute ethanol (20 mL).
-
Critical: Ensure the ethanol is dry.[2] Water content >0.5% drastically reduces yield due to ester hydrolysis.
-
-
In-Situ Neutralization:
-
Add the
-amino ketone hydrochloride (10 mmol) to the suspension. -
Cool the mixture to 0°C in an ice bath.
-
Dropwise add
(22 mmol, 3.06 mL) over 10 minutes. -
Observation: The solution will clear slightly as the salts dissolve, followed by the precipitation of
.
-
-
Cyclization:
-
Remove the ice bath and allow the reaction to warm to room temperature (RT) for 30 minutes.
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting amidine (low
) and the appearance of a UV-active spot ( 0.4–0.6).
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove triethylamine salts.
-
Dry the organic layer over
, filter, and concentrate. -
Purification: Recrystallize from Et2O/Hexanes or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of imidazole derivatives using Ethyl 2-amino-2-iminoacetate HCl.
Handling, Safety, and Storage
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic .
-
Container: Tightly sealed glass vial with parafilm.
-
Decomposition Indicators: If the white solid turns into a sticky paste or develops a sour smell (oxalic acid/ester odor), significant hydrolysis has occurred. Discard and purchase fresh material, as the hydrolysis products (ethyl oxalate) will compete in synthesis reactions.
References
-
National Center for Advancing Translational Sciences (NCATS). Ethyl 2-amino-2-iminoacetate hydrochloride - Compound Summary. Inxight Drugs. [Link]
-
PubChem. Ethyl 2-amino-2-iminoacetate hydrochloride (Compound). National Library of Medicine. [Link](Note: General reference for structure verification; specific CAS entry may vary by indexing).
-
Organic Chemistry Portal. Synthesis of Imidazoles: Methodologies and Mechanisms. [Link]
